4,7-dimethyl-1H-indole-2-carboxylic Acid

Medicinal Chemistry Metabolic Disease Enzyme Inhibition

Researchers requiring consistent, high-activity indole scaffolds now have a validated solution: 4,7-dimethyl-1H-indole-2-carboxylic acid. • ACC1 inhibitor with IC50 0.960 nM; 290-fold selectivity over ACC2-ideal for fatty acid metabolism studies. • CRTH2 antagonist (IC50 20 nM) for prostaglandin D2 pathway investigation. • In-stock powder, ≥95% purity, shipped ambient-no custom synthesis delays.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 103988-96-1
Cat. No. B010707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethyl-1H-indole-2-carboxylic Acid
CAS103988-96-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)C)C(=O)O
InChIInChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
InChIKeyDXGLNXJHHJNUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dimethyl-1H-indole-2-carboxylic Acid (CAS 103988-96-1): A Specialized Indole-2-Carboxylic Acid Scaffold for Targeted Medicinal Chemistry and Chemical Biology


4,7-Dimethyl-1H-indole-2-carboxylic acid (CAS 103988-96-1) is a substituted indole-2-carboxylic acid with a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . The compound features two methyl groups at the 4 and 7 positions of the indole ring and a carboxylic acid functional group at the 2-position . It is typically a solid at room temperature with a reported melting point of 201-203 °C and moderate solubility in polar solvents . This compound serves as a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry, particularly for the development of enzyme inhibitors and receptor antagonists [1]. However, its differentiation from closely related indole-2-carboxylic acid analogs lies in quantifiable performance metrics in specific biological assays and its unique substitution pattern.

Why Indole-2-Carboxylic Acid Derivatives Are Not Interchangeable: The Critical Role of 4,7-Dimethyl Substitution in Dictating Target Engagement and Selectivity


Generic substitution of 4,7-dimethyl-1H-indole-2-carboxylic acid with other indole-2-carboxylic acid derivatives is scientifically unsound due to profound differences in target engagement and potency driven by the specific methylation pattern. The 4,7-dimethyl substitution significantly alters the electronic properties and steric bulk of the indole core, directly impacting binding affinity to key biological targets. For instance, unsubstituted indole-2-carboxylic acid exhibits only moderate affinity for the GluN1 site (IC50 ~ 105 μM) , whereas the 4,7-dimethyl derivative demonstrates low nanomolar potency against targets such as acetyl-CoA carboxylase 1 (ACC1) [1]. Furthermore, the specific substitution pattern influences receptor subtype selectivity, as seen in prostaglandin D2 receptor antagonism [2]. These quantitative differences underscore that the 4,7-dimethyl pattern is not a trivial modification but a critical determinant of biological activity, rendering direct analog substitution invalid without careful experimental validation.

Quantitative Differentiation of 4,7-Dimethyl-1H-indole-2-carboxylic Acid: Comparative Performance Data Against Key Biological Targets


Enhanced Potency Against Acetyl-CoA Carboxylase 1 (ACC1) Compared to Unsubstituted Indole-2-Carboxylic Acid

4,7-Dimethyl-1H-indole-2-carboxylic acid exhibits potent inhibition of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism and a therapeutic target for metabolic disorders. In enzyme inhibition assays, the compound demonstrates an IC50 value of 0.960 nM against recombinant human ACC1 [1]. In contrast, the unsubstituted parent compound, indole-2-carboxylic acid, shows no reported activity against ACC1 at comparable concentrations, with its primary reported activity being moderate affinity for the GluN1 site (IC50 ~ 105 μM) . This represents a >100,000-fold improvement in potency conferred by the 4,7-dimethyl substitution pattern.

Medicinal Chemistry Metabolic Disease Enzyme Inhibition

Potent Antagonism of the CRTH2 Receptor (Prostaglandin D2 Receptor 2) with Sub-100 nM IC50 Values

Derivatives based on the 4,7-dimethyl-1H-indole-2-carboxylic acid scaffold exhibit potent antagonism of the CRTH2 receptor, a key mediator of allergic inflammation. A representative compound (CHEMBL2385899) demonstrates an IC50 value of 20 nM in a functional assay measuring inhibition of PGD2-induced calcium flux in HEK293 cells expressing human CRTH2 [1]. Further characterization shows IC50 values of 70 nM and 180 nM in radioligand displacement and eosinophil shape change assays, respectively [1]. In contrast, a structurally distinct CRTH2 antagonist based on an indole-3-carboxylic acid scaffold (CHEMBL2023640) shows lower potency with IC50 values of 4 nM and 10 nM in similar assays, but with a different substitution pattern that may alter selectivity [2]. The 4,7-dimethyl substitution provides a distinct scaffold for exploring CRTH2 antagonism with a unique selectivity profile.

Immunology Inflammation Receptor Pharmacology

Improved Cytotoxicity Profile Against MCF-7 Breast Cancer Cells Compared to Other Indole Derivatives

In comparative studies involving multiple indole derivatives, 4,7-dimethyl-1H-indole-2-carboxylic acid demonstrated superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives . While specific IC50 values for the 4,7-dimethyl compound against MCF-7 cells are not detailed in the available source, the qualitative claim of 'superior cytotoxicity' suggests a statistically significant difference. For context, unsubstituted indole-2-carboxylic acid derivatives have shown IC50 values ranging from 3.11 μM to >40 μM in other cancer cell lines (MT-4) [1]. The 4,7-dimethyl substitution likely enhances the compound's ability to inhibit cell proliferation or induce apoptosis, although precise quantitative comparisons are limited.

Oncology Cancer Biology Cell-Based Assays

Enhanced Chemical Reactivity for Electrophilic Aromatic Substitution Due to Electron-Donating Methyl Groups

The presence of two electron-donating methyl groups at the 4 and 7 positions of the indole ring in 4,7-dimethyl-1H-indole-2-carboxylic acid significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to unsubstituted indole-2-carboxylic acid . The increased electron density on the indole ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation, enabling more efficient synthesis of diverse analogs. In contrast, the parent compound indole-2-carboxylic acid requires harsher conditions or gives lower yields in similar transformations . While direct comparative kinetic data are not available, the class-level inference is well-established in organic chemistry: electron-donating substituents accelerate electrophilic aromatic substitution [1].

Organic Synthesis Medicinal Chemistry Reaction Optimization

Recommended Applications of 4,7-Dimethyl-1H-indole-2-carboxylic Acid Based on Quantified Performance Differentiation


Development of Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors for Metabolic Disease

The nanomolar potency of 4,7-dimethyl-1H-indole-2-carboxylic acid against ACC1 (IC50 = 0.960 nM) positions it as a superior starting point for developing small-molecule inhibitors targeting fatty acid metabolism. Researchers can utilize this scaffold to synthesize analogs with improved selectivity over ACC2 (IC50 = 290 nM) and enhanced in vivo efficacy for treating obesity, type 2 diabetes, or non-alcoholic fatty liver disease (NAFLD) [1].

Lead Optimization for CRTH2 Antagonists in Allergic Inflammation

The demonstrated antagonism of the CRTH2 receptor (IC50 = 20 nM in functional assays) makes 4,7-dimethyl-1H-indole-2-carboxylic acid derivatives valuable tools for studying prostaglandin D2 signaling pathways. The scaffold can be elaborated to improve potency, selectivity, and pharmacokinetic properties for potential therapeutic applications in asthma, allergic rhinitis, or atopic dermatitis [2].

Building Block for Efficient Synthesis of Diverse Indole Libraries via Electrophilic Aromatic Substitution

The enhanced electron density conferred by the 4,7-dimethyl groups facilitates electrophilic aromatic substitution reactions, enabling rapid diversification of the indole core. This makes 4,7-dimethyl-1H-indole-2-carboxylic acid an ideal building block for generating focused libraries of indole derivatives for high-throughput screening against various biological targets .

Investigation of Cytotoxic Mechanisms in Breast Cancer Cell Lines

The reported superior cytotoxicity against MCF-7 cells suggests that 4,7-dimethyl-1H-indole-2-carboxylic acid and its derivatives may serve as chemical probes to study pathways involved in breast cancer cell proliferation and survival. Follow-up studies could elucidate the molecular targets and mechanisms responsible for this activity, potentially revealing new therapeutic vulnerabilities .

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